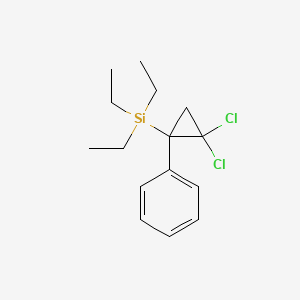
(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol is a chiral compound with a specific stereochemistry It belongs to the class of dihydronaphthalenes, which are characterized by the presence of a naphthalene ring system that has been partially hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol typically involves the catalytic hydrogenation of a precursor naphthalene derivative. One common method includes the use of a palladium catalyst under hydrogen gas to achieve the desired dihydro product. The reaction conditions often require a solvent such as ethanol or methanol and are conducted at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that recognize the unique stereochemistry of the compound. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1,2-dimethylcyclohexanol: Another chiral diol with similar stereochemistry but different ring structure.
(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene: A closely related compound with similar functional groups but different substitution patterns.
Uniqueness
(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol is unique due to its specific methyl substitution on the naphthalene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
127926-10-7 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C11H12O2/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-6,10-13H,1H3/t10-,11+/m0/s1 |
InChI Key |
ISBMHLUJIIODOL-WDEREUQCSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C[C@@H]([C@@H]2O)O)C=C1 |
Canonical SMILES |
CC1=CC2=C(C=CC(C2O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)

![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)

